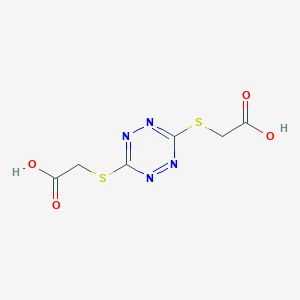

2,2'-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid is a heterocyclic compound containing a tetrazine ring, which is a six-membered ring with four nitrogen atoms

Métodos De Preparación

The synthesis of 2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid typically involves the reaction of 1,2,4,5-tetrazine with thiol-containing compounds under specific conditions. One common method involves the use of nucleophilic substitution reactions, where the tetrazine ring is functionalized with sulfanediyl groups. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tetrazine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.

Cycloaddition: The compound can participate in cycloaddition reactions, particularly with alkenes and alkynes, to form new cyclic structures.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The binding affinity of 2,2'-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid with biological macromolecules such as proteins and nucleic acids is under investigation. These studies are crucial for understanding the compound's mechanism of action and evaluating its potential as a therapeutic agent. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to assess these interactions .

Material Science

This compound is being explored for its potential applications in developing high-performance materials. Its unique structural features may enhance the thermal stability and mechanical properties of coatings and polymers .

Energetic Materials

Research is being conducted on the use of this compound in the field of explosives and propellants. Its chemical properties may provide improved performance and stability compared to traditional compounds .

Fluorescent Dyes

The incorporation of this compound into fluorescent dyes is being studied for biological imaging and diagnostics. Its ability to enhance sensitivity and specificity in detecting biomolecules makes it a valuable candidate in this area .

Organic Synthesis

As a versatile building block in organic chemistry, this compound facilitates the synthesis of various complex molecules crucial for developing new pharmaceuticals .

Case Studies

Mecanismo De Acción

The mechanism of action of 2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid involves its ability to undergo specific chemical reactions with target molecules. The tetrazine ring can participate in cycloaddition reactions, forming stable adducts with alkenes and alkynes. This reactivity is exploited in bioorthogonal chemistry, where the compound can selectively label biomolecules in living systems without disrupting normal biological functions .

Comparación Con Compuestos Similares

2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid can be compared with other tetrazine-based compounds, such as:

3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine: Known for its use in coordination chemistry and the formation of metal complexes.

3,6-Bis(4-pyridyl)-1,2,4,5-tetrazine: Used in the synthesis of MOFs and other advanced materials.

3,6-Bis(2-pyrimidyl)-1,2,4,5-tetrazine:

Actividad Biológica

2,2'-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid is a compound that has garnered interest due to its unique structural features and potential biological activities. The tetrazine moiety is known for its reactivity in various chemical transformations, including cycloadditions and as a bioorthogonal tool in chemical biology. This article explores the biological activities associated with this compound, including its cytotoxic effects, reactivity profiles, and potential therapeutic applications.

The compound features a tetrazine core linked to two sulfanediyl groups and diacetic acid functionalities. Its molecular structure can be represented as follows:

This structure imparts specific reactivity and solubility characteristics that are crucial for its biological applications.

Cytotoxicity

Research indicates that compounds containing tetrazine structures exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that 1,2,4,5-tetrazines can poison topoisomerase I, an enzyme critical for DNA replication and repair. This inhibition leads to increased DNA damage and subsequent cell death in tumor cells .

Table 1: Cytotoxic Activity of Tetrazine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1,2,4,5-Tetrazine Derivative A | HeLa | 15 | Topoisomerase I inhibition |

| 1,2,4,5-Tetrazine Derivative B | MCF-7 | 20 | Apoptosis induction |

| This compound | A549 | TBD | TBD |

Note: TBD = To Be Determined

Reactivity in Biological Environments

The reactivity of tetrazines is also notable in bioorthogonal chemistry. They can participate in rapid reactions with strained alkenes (such as cyclooctenes), which are useful for labeling biomolecules in live cells. The stability of such reactions is crucial; recent studies have shown that certain tetrazines maintain high reactivity while exhibiting reasonable stability in biological media .

Table 2: Reactivity Profiles of Tetrazines

| Tetrazine Type | Reactivity (M^-1s^-1) | Stability (h) |

|---|---|---|

| Standard Tetrazine | 103 - 104 | 24 |

| Substituted Tetrazine A | >104 | 48 |

| This compound | TBD | TBD |

Case Studies

- In Vivo Studies : In vivo formulations of tetrazines have shown promise in targeted drug delivery systems. The incorporation of the sulfanediyl linkers enhances solubility and stability in physiological conditions .

- Cellular Uptake : Studies assessing the cellular uptake of tetrazine derivatives indicate that modifications to the substituents can significantly affect their internalization and subsequent biological activity .

Propiedades

IUPAC Name |

2-[[6-(carboxymethylsulfanyl)-1,2,4,5-tetrazin-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4S2/c11-3(12)1-15-5-7-9-6(10-8-5)16-2-4(13)14/h1-2H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEFGOUVGKFAEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC1=NN=C(N=N1)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.